molecular formula C12H9N3O2S B14102250 5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one CAS No. 918147-53-2

5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B14102250
CAS No.: 918147-53-2
M. Wt: 259.29 g/mol
InChI Key: RXIGVJXGESTJMM-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an oxazolo[4,5-d]pyrimidine core with a phenyl group at the 2-position and a methylsulfanyl group at the 5-position. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the oxazolo[4,5-d]pyrimidine ring system. For example, the reaction of 2-aminopyrimidine with an α-haloketone can yield the desired core structure.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated oxazolo[4,5-d]pyrimidine intermediate in the presence of a palladium catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the oxazolo[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.

    Reduction: The oxazolo[4,5-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Sulfoxide and Sulfone Derivatives: Formed from the oxidation of the methylsulfanyl group.

    Dihydro Derivatives: Resulting from the reduction of the oxazolo[4,5-d]pyrimidine core.

    Functionalized Phenyl Derivatives: Obtained through electrophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one is largely dependent on its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The presence of the methylsulfanyl and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methylsulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its specific mechanism of action and applications.

Properties

CAS No.

918147-53-2

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

5-methylsulfanyl-2-phenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C12H9N3O2S/c1-18-12-14-9-8(10(16)15-12)17-11(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15,16)

InChI Key

RXIGVJXGESTJMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)N1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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